(1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: Conversion to the corresponding boronic ester or boronic acid derivatives.
Reduction: Formation of the corresponding alcohol or alkane.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of (1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- (1-Phenyl-3-methyl-1H-pyrazol-4-yl)boronic acid
- (1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid
- (1-(2-Methylphenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid
Uniqueness
(1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H10BFN2O2 |
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Molecular Weight |
220.01 g/mol |
IUPAC Name |
[1-(2-fluorophenyl)-3-methylpyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C10H10BFN2O2/c1-7-8(11(15)16)6-14(13-7)10-5-3-2-4-9(10)12/h2-6,15-16H,1H3 |
InChI Key |
DZHCQTPPWIHZKZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1C)C2=CC=CC=C2F)(O)O |
Origin of Product |
United States |
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